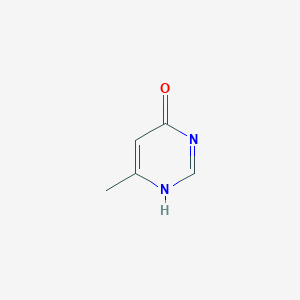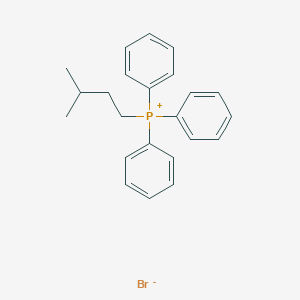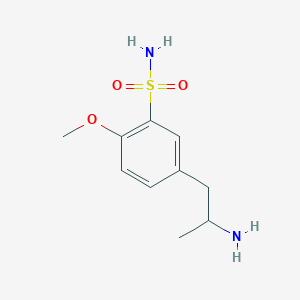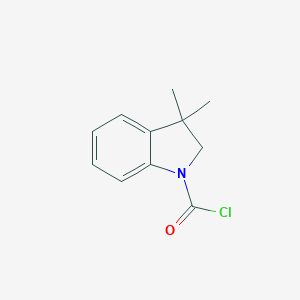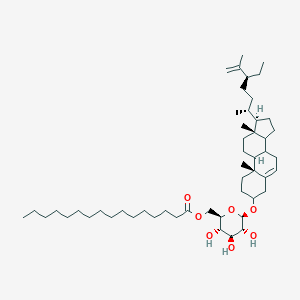
1,1,2,2-Tetrametil-1,2-bis(tiofen-2-il)disilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is a compound with the molecular formula C12H18S2Si2 . It is used in the field of organic semiconductors .
Synthesis Analysis
The synthesis of this compound involves metal-catalyzed diiodosilylation of aryl iodides . The lithium reagent derived from this disilane can be used to install a C-Si bond, which can be easily cleaved by Tamao-Fleming oxidation .Molecular Structure Analysis
The molecular structure of “1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is characterized by two thiophene rings attached to a disilane moiety .Chemical Reactions Analysis
The compound is involved in reactions that affect its photophysical properties. The substituent adjacent to the disilane moiety affects the conformations and emission efficiencies of compounds in solution and in the solid state .Physical And Chemical Properties Analysis
The compound is a low melting solid . Its molecular weight is 282.58 .Aplicaciones Científicas De Investigación
- Fotovoltaica: Los investigadores exploran su potencial como bloque de construcción para células solares orgánicas debido a sus propiedades de donación de electrones y transporte de carga eficiente .
- Reacciones de Acoplamiento Cruzado: Los científicos lo emplean como ligando en reacciones de acoplamiento cruzado de Suzuki-Miyaura, facilitando la síntesis de moléculas orgánicas complejas .
- Inhibidores Enzimáticos: Los científicos investigan su potencial como inhibidor de CYP11B1, una enzima clave involucrada en la biosíntesis de cortisol .
Electrónica Orgánica y Optoelectrónica
Catálisis
Farmacéuticos y Descubrimiento de Fármacos
Materiales para Aplicaciones de Detección
Mecanismo De Acción
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has been found to act as a Lewis acid, meaning that it can accept electron pairs from other molecules. This property allows it to form strong bonds with other molecules, which is essential for its use as a reagent in organic synthesis. In addition, it has been found to act as a Lewis base, meaning that it can donate electron pairs to other molecules. This property allows it to form strong bonds with other molecules, which is essential for its use as a catalyst in the preparation of polymers.
Biochemical and Physiological Effects
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has been found to have several biochemical and physiological effects. For instance, it has been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases. In addition, it has been found to have antibacterial and antifungal properties, which could be beneficial in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as a cross-linker in the preparation of polymeric materials. In addition, it has been found to have several biochemical and physiological effects, which could be beneficial in the treatment of various diseases.
However, there are some limitations to using 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in lab experiments. For instance, it is a highly reactive compound and can react with other compounds in the presence of light or heat. In addition, it is a highly volatile compound, which can make it difficult to work with in some applications.
Direcciones Futuras
There are many potential future directions for the use of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in scientific research. For example, it could be used to create novel nanomaterials with unique properties. In addition, it could be used to create polymeric materials with improved properties, such as increased strength and flexibility. Furthermore, it could be used to develop new drugs and treatments for various diseases. Finally, it could be used to create new catalysts for organic synthesis.
Métodos De Síntesis
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane is synthesized through a two-step process. In the first step, the thiophene rings are synthesized by reacting thiophene-2-carboxylic acid with an appropriate base. The second step involves the reaction of the thiophene rings with dimethylsulfoxide (DMSO) in the presence of a catalyst. This reaction produces 1,1,2,2-tetramethyl-1,2-bis(thiophen-2-yl)disilane.
Safety and Hazards
Propiedades
IUPAC Name |
[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSQQKHYAVZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559618 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124733-24-0 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




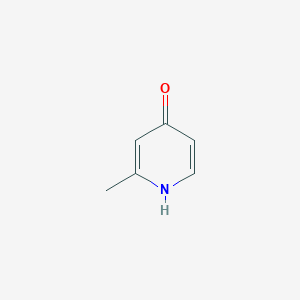
![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
